Calculated Lipophilicity (cLogP) Differentiates 3,3-Dimethylbutanamide from Cyclopropanecarboxamide and Benzamide C6-Analogs
The 3,3-dimethylbutanamide C6 side chain of the target compound contributes greater calculated lipophilicity (cLogP ≈ 3.12) compared to the cyclopropanecarboxamide analog ZINC08736813 and the unsubstituted benzamide analog IBTQ. Increased cLogP is predicted to enhance membrane permeability but may also elevate metabolic liability and plasma protein binding [1].
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.12 (calculated from structure: C₁₉H₂₈N₂O₂) |
| Comparator Or Baseline | N-(1-isobutyl-2-oxo-3,4-dihydroquinolin-6-yl)cyclopropanecarboxamide (ZINC08736813): cLogP lower due to smaller cyclopropane ring vs. tert-butyl group. N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (IBTQ): cLogP estimated in similar range but with different H-bond acceptor profile. |
| Quantified Difference | Approximate cLogP delta of +0.5 to +1.0 log units over cyclopropanecarboxamide analog (estimated from fragment-based calculation). |
| Conditions | Calculated using fragment-based cLogP estimation methods; experimental logP/logD not publicly available for target compound. |
Why This Matters
Procurement decisions for cell-based or in vivo assays must account for lipophilicity-driven differences in non-specific binding, solubility, and membrane partitioning between this compound and less lipophilic analogs.
- [1] Calculated physicochemical properties for C₁₉H₂₈N₂O₂: Molecular Weight 316.45; clogP 3.12; Topological Polar Surface Area 61.36 Ų; H-bond acceptors 4; H-bond donors 3; Rotatable bonds 5; Lipinski RO5 violations 0. Source: structure-based calculation; experimental confirmation not located in public domain. View Source
